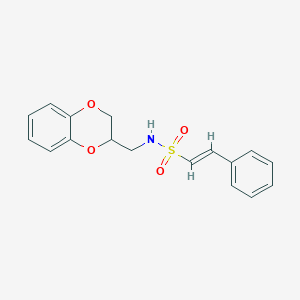

(E)-N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide

Description

(E)-N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide is a sulfonamide derivative featuring a 1,4-benzodioxin core linked to a phenylethenesulfonamide group. The (E)-stereochemistry of the ethene bridge confers distinct spatial and electronic properties, influencing its reactivity and biological interactions. Structural characterization of such compounds often relies on crystallographic tools like the SHELX software suite, which enables precise determination of molecular geometry and stereochemistry .

Properties

IUPAC Name |

(E)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c19-23(20,11-10-14-6-2-1-3-7-14)18-12-15-13-21-16-8-4-5-9-17(16)22-15/h1-11,15,18H,12-13H2/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKRGCUBZXALGL-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CNS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(OC2=CC=CC=C2O1)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxin ring, followed by the introduction of the phenylethenesulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with sulfonyl chlorides. For instance, one study detailed the synthesis of similar sulfonamides through a reaction involving 2,3-dihydrobenzo[1,4]-dioxin derivatives and 4-methylbenzenesulfonyl chloride in an alkaline medium. The resulting compounds were characterized using IR and NMR spectroscopy to confirm their structures and purity .

Enzyme Inhibition

Research has demonstrated that compounds derived from 2,3-dihydro-1,4-benzodioxin exhibit significant enzyme inhibitory activities. Specifically, studies have shown that these compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase. The enzyme α-glucosidase is crucial in carbohydrate metabolism and is a target for Type 2 Diabetes Mellitus (T2DM) therapy. Inhibiting this enzyme can help manage blood sugar levels .

The acetylcholinesterase enzyme is linked to Alzheimer's disease (AD), and inhibiting it may provide therapeutic benefits for cognitive disorders. The synthesized sulfonamides demonstrated varying degrees of inhibition against these enzymes, indicating their potential as therapeutic agents for managing T2DM and AD .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of these compounds to their target enzymes. The results from in silico docking align with the in vitro enzyme inhibition data, suggesting that these compounds interact effectively with the active sites of the enzymes involved .

Therapeutic Potential

The therapeutic potential of this compound extends beyond enzyme inhibition. The compound's structural features suggest it may also possess anti-inflammatory and anticancer properties. Research into related benzodioxane derivatives has indicated that they can exhibit cytotoxic effects against various cancer cell lines, further expanding the scope of their applications in pharmacology .

Case Studies

Several case studies highlight the applications of benzodioxane derivatives in drug development:

- Type 2 Diabetes Management : A study focusing on sulfonamides derived from benzodioxane showed promising results in lowering blood glucose levels in diabetic models. These compounds exhibited competitive inhibition against α-glucosidase, leading to reduced glucose absorption .

- Alzheimer's Disease Treatment : Another case study investigated the effects of these compounds on cognitive function in animal models of Alzheimer's disease. The results indicated improved memory performance and reduced amyloid plaque formation when treated with specific sulfonamide derivatives .

Mechanism of Action

The mechanism of action of (E)-N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzodioxin/benzoxazine derivatives, which are frequently explored for therapeutic applications. Below is a detailed comparison with key analogs:

Structural Analog: N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide

This compound, disclosed in a 2023 European patent, shares a bicyclic benzoxazine/dihydrobenzodioxin-like core but differs in substituents and functional groups (Table 1) .

Key Differences and Implications :

- Core Heteroatoms : The benzodioxin core (oxygen atoms) in the target compound may enhance metabolic stability compared to the benzoxazin (oxygen and nitrogen) in the patent compound, which could influence bioavailability.

- Sulfonamide vs.

- Fluorinated Substituents : The patent compound’s trifluorophenyl group likely increases lipophilicity and resistance to oxidative degradation, traits absent in the target compound.

Functional Analog: Other Sulfonamide-Based Benzodioxin Derivatives

Sulfonamide derivatives with benzodioxin cores are often investigated as cyclooxygenase (COX) or carbonic anhydrase inhibitors. For example:

- Celecoxib analogs : Replace the benzodioxin with a pyrazole ring but retain the sulfonamide group for COX-2 inhibition. The benzodioxin’s rigidity in the target compound may offer superior selectivity.

- Anticancer sulfonamides : Compounds like E7820 incorporate benzodioxin-like structures but lack the ethene bridge, reducing conformational flexibility.

Research Findings and Data

Structural Insights

Crystallographic studies using SHELX software reveal that the (E)-configuration of the ethene bridge in the target compound creates a planar geometry, optimizing π-π stacking interactions with aromatic residues in enzyme binding pockets. This contrasts with (Z)-isomers, which exhibit steric hindrance.

Biological Activity

(E)-N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including enzyme inhibition, larvicidal activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 295.3 g/mol. The compound features a complex structure that includes a benzodioxin moiety and a sulfonamide group, which are known to contribute to its biological activity.

Enzyme Inhibition

Research has indicated that compounds containing the benzodioxane structure exhibit enzyme inhibitory potential. A study synthesized several sulfonamides derived from benzodioxane and evaluated their activity against key enzymes such as α-glucosidase and acetylcholinesterase. The results demonstrated that these compounds could serve as potential therapeutic agents for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to their ability to inhibit these enzymes effectively .

| Compound | Enzyme Target | Inhibition Activity |

|---|---|---|

| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | α-glucosidase | Significant inhibition |

| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-acetamide derivatives | Acetylcholinesterase | Moderate inhibition |

Larvicidal Activity

The compound's biological activity extends to its larvicidal properties against Aedes aegypti, a primary vector for several viruses including dengue and Zika. A related study found that derivatives of 1,3-benzodioxole acids showed promising larvicidal activity with specific compounds achieving LC50 values of 28.9 μM after 24 hours . This suggests that similar structures may enhance the efficacy of insecticides while minimizing toxicity to non-target organisms.

| Compound | LC50 (μM) | LC90 (μM) | Toxicity to Mammals |

|---|---|---|---|

| 3,4-(methylenedioxy)cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | No cytotoxicity at high concentrations |

Cytotoxicity Studies

In vitro studies have shown that certain derivatives of benzodioxole exhibit low cytotoxicity towards human peripheral blood mononuclear cells even at elevated concentrations (up to 5200 μM), indicating a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the importance of structural modifications in enhancing the biological activity of benzodioxole derivatives:

- Synthesis and Evaluation : A study synthesized various sulfonamide derivatives from benzodioxane and assessed their enzyme inhibitory effects. The findings suggested that specific substitutions on the benzodioxole ring significantly influenced enzyme inhibition potency.

- Insecticidal Efficacy : Another research effort focused on the synthesis of new compounds based on the benzodioxole framework aimed at developing effective insecticides against Aedes aegypti. The study concluded that modifications in the aromatic ring significantly impacted larvicidal activity.

Q & A

Q. What synthetic methodologies are optimal for preparing (E)-N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide?

Methodological Answer: The synthesis of sulfonamide derivatives like this compound typically involves coupling a benzenesulfonyl chloride with an amine-containing precursor under basic conditions. For example, in analogous syntheses, dynamic pH control (e.g., aqueous Na₂CO₃ at pH 10) ensures efficient nucleophilic substitution . Catalysts like LiH in DMF may enhance reactivity for N-alkylation steps. Structural confirmation requires IR (stretching vibrations for sulfonamide S=O at ~1350 cm⁻¹), ¹H NMR (distinct peaks for dihydrobenzodioxin protons at δ 4.2–4.5 ppm), and mass spectrometry (molecular ion peaks matching calculated molecular weight) .

Q. How can researchers validate the stereochemical configuration of the (E)-isomer in this compound?

Methodological Answer: The (E)-configuration of the ethenesulfonamide group is confirmed via NOESY NMR or X-ray crystallography. For example, in related sulfonamides, the absence of NOE correlations between the sulfonamide proton and the phenyl group protons confirms trans geometry. Polarimetry or chiral HPLC can further validate enantiomeric purity if chiral centers are present .

Advanced Research Questions

Q. What experimental designs are recommended for studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach as outlined in Project INCHEMBIOL :

- Phase 1: Determine physical-chemical properties (logP, water solubility, hydrolysis rates) via shake-flask methods or HPLC.

- Phase 2: Investigate biotic/abiotic degradation using OECD 301/302 guidelines (e.g., soil microcosms or photolysis chambers).

- Phase 3: Model environmental distribution using fugacity-based tools (e.g., EQC Model) to predict compartmental partitioning (air, water, soil).

Contradictions in degradation data (e.g., half-life variability) should be resolved by standardizing temperature/pH conditions and validating with LC-MS/MS .

Q. How can researchers address contradictory bioactivity results in enzyme inhibition assays?

Methodological Answer: Contradictions often arise from assay conditions (e.g., pH, ionic strength). For sulfonamide derivatives, ensure:

- Standardized enzyme sources (e.g., recombinant vs. tissue-extracted lipoxygenase).

- Control for non-specific binding using competitive inhibitors (e.g., NDGA for lipoxygenase) .

- Statistical validation via ANOVA with post-hoc tests (e.g., Tukey’s HSD) to account for variability in replicate experiments (see split-plot designs in ) .

Q. What strategies optimize SAR studies for derivatives of this compound?

Methodological Answer: Structure-Activity Relationship (SAR) optimization involves:

- Systematic substitution: Replace the phenyl group in the ethenesulfonamide moiety with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to modulate electronic effects.

- Bioisosteric replacements: Substitute the dihydrobenzodioxin ring with heterocycles (e.g., benzofuran) to assess steric/electronic impacts.

- 3D-QSAR modeling: Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with bioactivity data (e.g., IC₅₀ values) .

Q. How should researchers design long-term toxicity studies for this compound?

Methodological Answer: Follow OECD 452 (chronic toxicity) guidelines:

- Dose selection: Base on acute LD₅₀ (from preliminary assays) and environmental relevance (e.g., ppm levels in water).

- Endpoint analysis: Monitor histopathology (liver/kidney), oxidative stress markers (MDA, SOD), and genotoxicity (Comet assay).

- Data reconciliation: Address contradictions (e.g., hormetic effects) by repeating experiments under controlled abiotic factors (temperature, light) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.